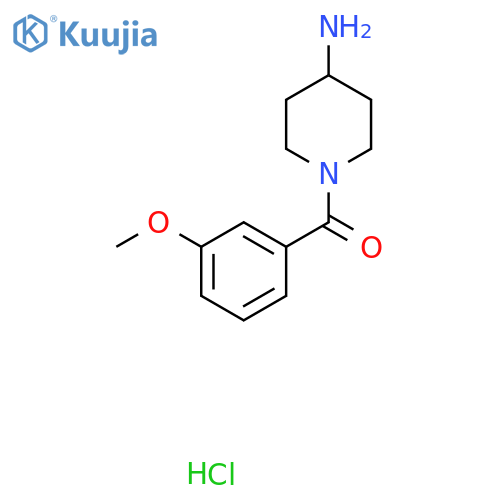

Cas no 1158290-89-1 ((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride)

1158290-89-1 structure

商品名:(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride

CAS番号:1158290-89-1

MF:C13H19ClN2O2

メガワット:270.755162477493

CID:4788236

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 化学的及び物理的性質

名前と識別子

-

- (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride

-

- インチ: 1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15;/h2-4,9,11H,5-8,14H2,1H3;1H

- InChIKey: XKRDLPBPZTYKMV-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(C1C=CC=C(C=1)OC)N1CCC(CC1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 262

- トポロジー分子極性表面積: 55.6

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 064024-1g |

4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |

1158290-89-1 | 95% | 1g |

£305.00 | 2022-03-01 | |

| Chemenu | CM486693-1g |

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |

1158290-89-1 | 97% | 1g |

$370 | 2022-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694968-1g |

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |

1158290-89-1 | 98% | 1g |

¥4292.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694968-250mg |

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |

1158290-89-1 | 98% | 250mg |

¥2142.00 | 2024-08-09 |

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1158290-89-1 ((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量